molecular formula C16H13NO4S B13146737 N-(Anthracene-2-sulfonyl)glycine CAS No. 63553-68-4

N-(Anthracene-2-sulfonyl)glycine

Cat. No.: B13146737
CAS No.: 63553-68-4
M. Wt: 315.3 g/mol
InChI Key: GKEURJASEAZYSX-UHFFFAOYSA-N
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Description

N-(Anthracene-2-sulfonyl)glycine is a chemical compound that combines the structural features of anthracene and glycine Anthracene is an aromatic hydrocarbon consisting of three linearly fused benzene rings, known for its photophysical and photochemical properties Glycine is the simplest amino acid, playing a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Anthracene-2-sulfonyl)glycine typically involves the sulfonylation of anthracene followed by the introduction of the glycine moiety. One common method includes the reaction of anthracene with sulfur trioxide in the presence of a strong acid like sulfuric acid to form anthracene-2-sulfonic acid. This intermediate is then reacted with glycine under appropriate conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(Anthracene-2-sulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can modify the sulfonyl group or the anthracene ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation under acidic conditions.

Major Products Formed:

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced forms of the sulfonyl group or modified anthracene ring.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

N-(Anthracene-2-sulfonyl)glycine has several scientific research applications, including:

    Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.

    Biology: Investigated for its potential as a biochemical marker or in studying protein interactions.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of N-(Anthracene-2-sulfonyl)glycine involves its interaction with molecular targets through its sulfonyl and glycine moieties. The anthracene ring’s photophysical properties enable it to act as a fluorescent probe, while the glycine component can interact with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    Anthracene-2-sulfonic acid: Shares the anthracene core but lacks the glycine moiety.

    N-(Anthracene-2-sulfonyl)alanine: Similar structure with alanine instead of glycine.

    Anthraquinone derivatives: Oxidized forms of anthracene with different functional groups.

Uniqueness: N-(Anthracene-2-sulfonyl)glycine is unique due to the combination of the photophysical properties of anthracene and the biological relevance of glycine. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(Anthracene-2-sulfonyl)glycine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a sulfonamide derivative characterized by an anthracene moiety attached to a glycine molecule through a sulfonyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Anticancer Activity

Research has indicated that anthracene derivatives, including this compound, exhibit selective cytotoxic effects against various cancer cell lines. A study explored the anticancer properties of several anthracene-9-sulfonyl derivatives and found that compounds similar to this compound showed significant activity against colon carcinoma (HCT-116), hepatic carcinoma (HepG2), and breast carcinoma (MCF-7) cell lines. Among these, certain derivatives demonstrated a selective high cytotoxic effect, suggesting that modifications to the anthracene structure can enhance anticancer efficacy .

Compound Cell Line Cytotoxicity
This compoundHCT-116Moderate
This compoundHepG2High
This compoundMCF-7Low

2. Neuropharmacological Effects

This compound is also being studied for its neuropharmacological properties. Similar compounds have been shown to interact with neurotransmitter systems, potentially acting as antagonists at NMDA receptors. This activity suggests a possible role in treating neurodegenerative disorders by modulating excitatory neurotransmission .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis. Studies indicate that anthracene derivatives can generate ROS, which play a crucial role in cellular signaling and the induction of cell death pathways .
  • Protein Interaction : The sulfonamide group can interact with various proteins, potentially altering their function. This interaction may be responsible for the observed anticancer effects by disrupting critical signaling pathways involved in cell proliferation and survival .

Case Study 1: Anticancer Efficacy

In vitro studies conducted on a series of anthracene derivatives revealed that modifications to the sulfonamide group significantly affected their cytotoxic profiles against specific cancer cell lines. For instance, one derivative showed over 70% inhibition of cell viability in HCT-116 cells after 48 hours of treatment, indicating strong anticancer potential .

Case Study 2: Neuroprotective Properties

Another investigation into related compounds highlighted their neuroprotective effects in models of oxidative stress-induced neuronal damage. The study reported that these compounds could reduce neuronal apoptosis by modulating oxidative stress pathways, suggesting therapeutic potential for conditions like Alzheimer's disease .

Properties

CAS No.

63553-68-4

Molecular Formula

C16H13NO4S

Molecular Weight

315.3 g/mol

IUPAC Name

2-(anthracen-2-ylsulfonylamino)acetic acid

InChI

InChI=1S/C16H13NO4S/c18-16(19)10-17-22(20,21)15-6-5-13-7-11-3-1-2-4-12(11)8-14(13)9-15/h1-9,17H,10H2,(H,18,19)

InChI Key

GKEURJASEAZYSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)NCC(=O)O

Origin of Product

United States

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